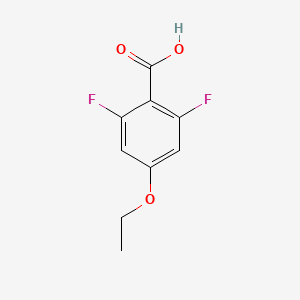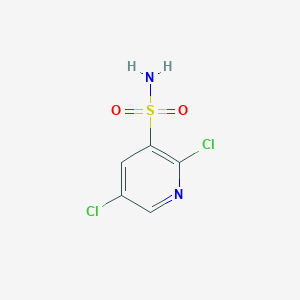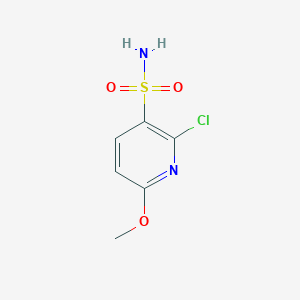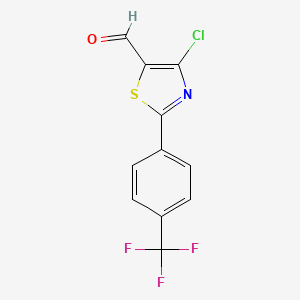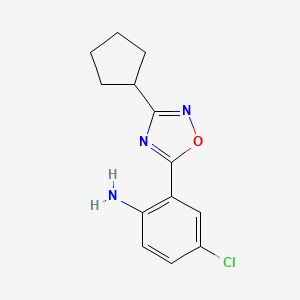
4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline
Vue d'ensemble
Description
4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline (4-Chloro-2-CPA) is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the oxadiazole family, which is a heterocyclic aromatic compound characterized by a five-membered ring containing two nitrogen atoms and three oxygen atoms. 4-Chloro-2-CPA has been used as a building block for the synthesis of a variety of compounds, including drugs and pharmaceuticals. It has also been used as a starting material for the production of dyes and pigments, as well as for the synthesis of organic materials for use in electronics. In addition, 4-Chloro-2-CPA has been used for the synthesis of a variety of other compounds, including catalysts, inhibitors, and ligands.
Applications De Recherche Scientifique
Anti-infective Agents
- Field : Medicinal Chemistry
- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Method : The synthesis involves the reaction of isatin and aniline in ethanol at room temperature followed by 1,3-dipolar cycloaddition of the intermediates .
- Results : These compounds have shown potential in structure-activity relationship (SAR) studies, activity potential, and promising target for mode of action .
Anticancer Agents
- Field : Medicinal Chemistry
- Application : 1,2,4-triazole derivatives, which are similar to 1,2,4-oxadiazoles, have been synthesized as promising anticancer agents .
- Method : The synthesis of these compounds involves various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
- Results : Some of the synthesized compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Vasodilator, Anticonvulsant, Antidiabetic Agents
- Field : Medicinal Chemistry
- Application : Oxadiazoles have been used in the synthesis of vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
- Method : The synthesis methods and experimental procedures for these applications were not specified in the source .
- Results : The outcomes of these applications were not specified in the source .
Physical Properties of Cycloalkanes
- Field : Organic Chemistry
- Application : Many organic compounds found in nature contain rings of carbon atoms. These compounds are known as cycloalkanes .
- Method : Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds. The simplest examples of this class consist of a single, un-substituted carbon ring, and these form a homologous series similar to the unbranched alkanes .
- Results : Note that the general formula for a cycloalkane composed of n carbons is CnH2n, and not CnH2n+2 as for alkanes .
Naming Cycloalkanes
- Field : Organic Chemistry
- Application : The naming of substituted cycloalkanes follows the same basic steps used in naming alkanes .
- Method : Determine the parent chain. Number the substituents of the ring beginning at one substituent so that the nearest substituent is numbered the lowest possible .
- Results : The 3rd substituent on structure 3 would be at the 5 position leading to 1,2,5 while in the final structure the 3rd methyl group is on carbon 4 leading to 1,2,4 .
Physical Properties of Cycloalkanes
- Field : Organic Chemistry
- Application : Many organic compounds found in nature contain rings of carbon atoms. These compounds are known as cycloalkanes .
- Method : Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds. The simplest examples of this class consist of a single, un-substituted carbon ring, and these form a homologous series similar to the unbranched alkanes .
- Results : Note that the general formula for a cycloalkane composed of n carbons is CnH2n, and not CnH2n+2 as for alkanes .
Naming Cycloalkanes
- Field : Organic Chemistry
- Application : The naming of substituted cycloalkanes follows the same basic steps used in naming alkanes .
- Method : Determine the parent chain. Number the substituents of the ring beginning at one substituent so that the nearest substituent is numbered the lowest possible .
- Results : The 3rd substituent on structure 3 would be at the 5 position leading to 1,2,5 while in the final structure the 3rd methyl group is on carbon 4 leading to 1,2,4 .
Propriétés
IUPAC Name |
4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-9-5-6-11(15)10(7-9)13-16-12(17-18-13)8-3-1-2-4-8/h5-8H,1-4,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUOEBCSFVHMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide](/img/structure/B1425519.png)
![4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B1425520.png)
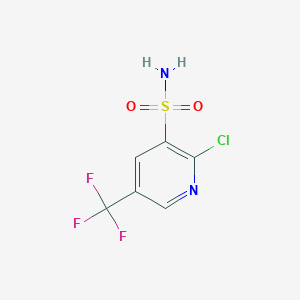
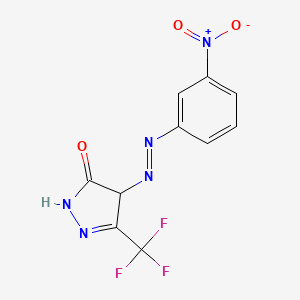
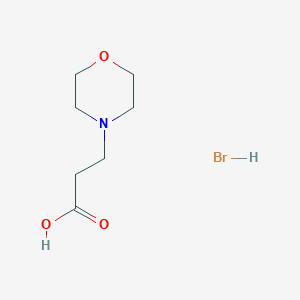
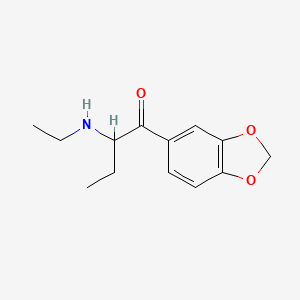
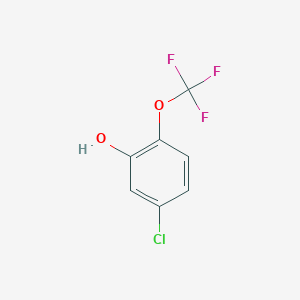
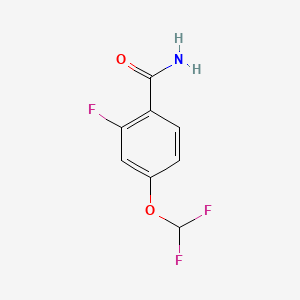
![2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride](/img/structure/B1425533.png)
![N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B1425534.png)
